![molecular formula C19H19NO2 B1600303 1'-ベンジル-3H-スピロ[イソベンゾフラン-1,4'-ピペリジン]-3-オン CAS No. 37663-42-6](/img/structure/B1600303.png)

1'-ベンジル-3H-スピロ[イソベンゾフラン-1,4'-ピペリジン]-3-オン

概要

説明

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

この化合物中のスピロ-イソベンゾフラン骨格は、創薬のための構造モチーフとして潜在的な可能性を秘めています。研究者は、新規治療薬を開発するために、結合親和性や選択性などの薬理学的特性を調査しています。 特に、この化合物はシグマ1受容体との相互作用について調べられており、Ki値は約15 nMです 。さらなる研究により、鎮痛剤、抗精神病薬、または神経保護剤としての可能性が明らかになる可能性があります。

合成方法

ニンヒドリンとアミノナフトキノンとの縮合反応による、この化合物を含むスピロ-イソベンゾフラン化合物のワンポット合成が報告されています 。効率的な合成経路を開発したり、関連するスピロ環式系を探索したりすることに関心のある研究者は、この化合物の合成経路を研究することで恩恵を受けることができます。

作用機序

Target of Action

The primary target of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . This receptor has been implicated in a variety of diseases, including cancer and neurodegenerative disorders .

Mode of Action

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ1 receptor as a potent ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), indicating a strong preference for the σ1 subtype . , suggesting a low risk of cardiotoxicity.

Biochemical Pathways

The σ1 receptor is known to modulate various ion channels and g-protein-coupled receptors . Therefore, the compound’s interaction with the σ1 receptor could potentially influence multiple biochemical pathways.

Pharmacokinetics

The compound is rapidly metabolized by liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Studies with recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the identified metabolites .

Result of Action

The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that it acts as a σ1 receptor antagonist . The exact molecular and cellular effects of the compound’s action are still under investigation.

Action Environment

The action of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be influenced by various environmental factors. For instance, the compound’s metabolism could be affected by factors that influence the activity of CYP3A4, such as other drugs, certain foods, and genetic variability . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH and temperature .

特性

IUPAC Name |

1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXNEAPKBXXMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437639 | |

| Record name | 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37663-42-6 | |

| Record name | 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

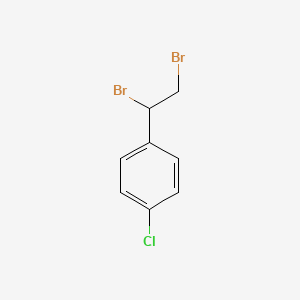

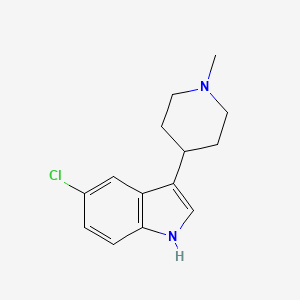

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

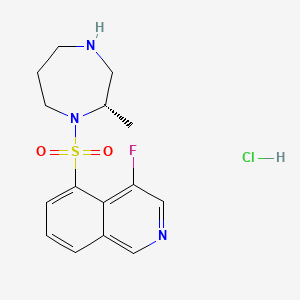

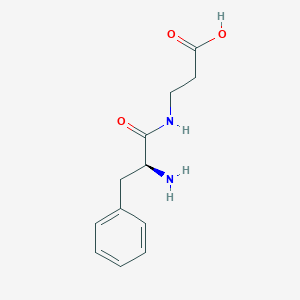

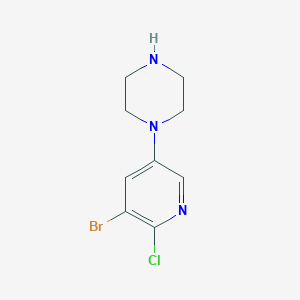

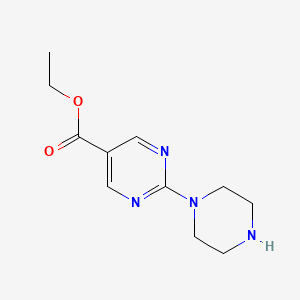

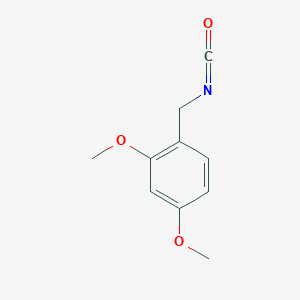

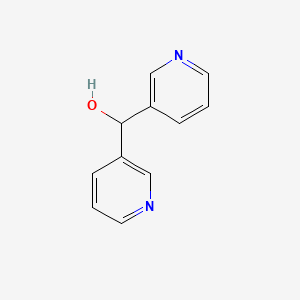

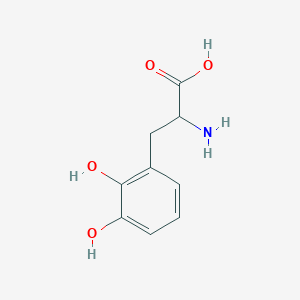

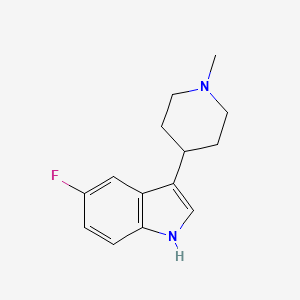

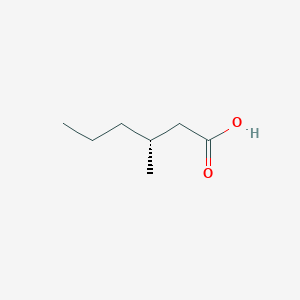

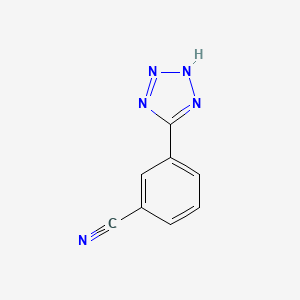

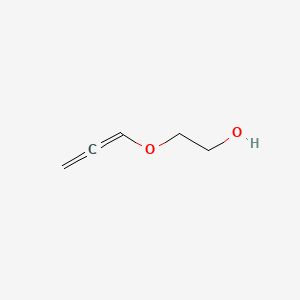

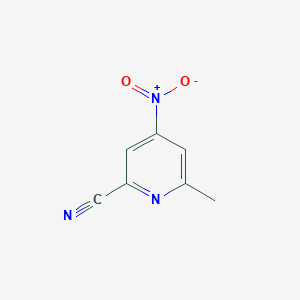

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。